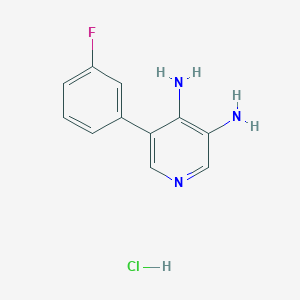

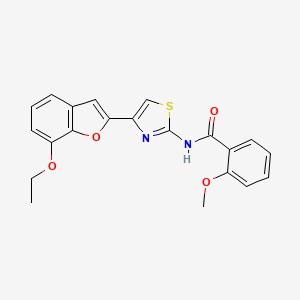

![molecular formula C22H15F6N5O B2597593 N-phenyl-2-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}acetamide CAS No. 338759-29-8](/img/structure/B2597593.png)

N-phenyl-2-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Electrochemical Applications

The study by Laforgue, Addou, & Bélanger (2005) discusses the deposition of organic molecules, such as phenyl groups, on gold surfaces. This process involves the electrochemical reduction of aryldiazonium cations. The modified gold electrodes exhibit varying electrochemical behaviors and hinder the formation of gold oxides in acidic mediums. This application is significant in the field of electrochemistry and materials science.

Antimicrobial Activities

Several studies explore the antimicrobial potential of derivatives of this compound. For example, Gouda, Berghot, Abd El-Ghani, & Khalil (2010) synthesized and evaluated the antimicrobial activities of new thiazole and pyrazole derivatives. Similarly, Darwish, Abdel Fattah, Attaby, & Al-Shayea (2014) focused on creating heterocyclic compounds with sulfamoyl moieties for use as antimicrobial agents. These findings are crucial for developing new pharmaceuticals.

Anti-inflammatory and Anti-cancer Activities

The research by Bhatt, Singh, Kumar, Paliwal, Jangwan, & Singh (2017) synthesized derivatives of phenyl azo-1,2-diazole and tested them for anti-inflammatory and anti-bacterial activities. This study indicates the compound's potential in developing treatments for inflammation and bacterial infections.

Electrophilic Reactions

The study by Huang, Okuyama, Wang, Tokunaga, Li, & Shibata (2016) discussed diazo-triflone, a reagent used for electrophilic trifluoromethylthiolation reactions. It shows a broad application in synthesizing various SCF3 compounds, highlighting its importance in organic synthesis.

Synthesis of Gamma-lactams

The research by Yoon, Nagle, Chen, Gandhi, & Jung (2003) demonstrated the synthesis of gamma-lactams through intramolecular C-H insertion of alpha-diazo-alpha-(phenylsulfonyl)acetamides. This method is significant for synthesizing compounds like the antidepressant agent rolipram.

Colorimetric Estimation

A study by Walker (1954) explored the colorimetric method for estimating acetoacetate. This involves the coupling of aromatic diazo compounds with compounds containing a reactive methylene group.

特性

IUPAC Name |

(2Z)-N-phenyl-2-[[4-(trifluoromethyl)phenyl]diazenyl]-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F6N5O/c23-21(24,25)14-6-10-17(11-7-14)30-32-19(20(34)29-16-4-2-1-3-5-16)33-31-18-12-8-15(9-13-18)22(26,27)28/h1-13,30H,(H,29,34)/b32-19-,33-31? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCXEZGKSNVPLS-UGQFQPSBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=NNC2=CC=C(C=C2)C(F)(F)F)N=NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)/C(=N/NC2=CC=C(C=C2)C(F)(F)F)/N=NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F6N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

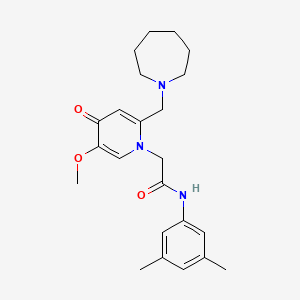

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide](/img/structure/B2597511.png)

![8-(2-Chloro-4-fluorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2597514.png)

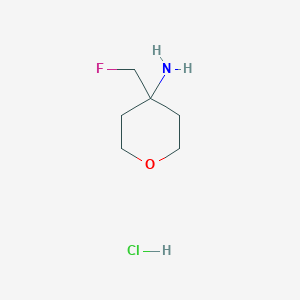

![7,7-Difluoro-4-azaspiro[2.5]octane hydrochloride](/img/structure/B2597515.png)

![N-(4-fluorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2597517.png)

![[1-[(3-Ethoxycarbonyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxopropan-2-yl] 2-chloropyridine-3-carboxylate](/img/structure/B2597518.png)

![6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2597528.png)

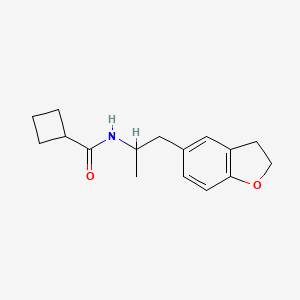

![N-(1-cyano-2,2-dimethylpropyl)-2-[(2-methylcyclohexyl)oxy]acetamide](/img/structure/B2597530.png)

![Methyl 2-[3-(aminomethyl)-1,2,4-triazol-1-yl]acetate;dihydrochloride](/img/structure/B2597531.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B2597532.png)